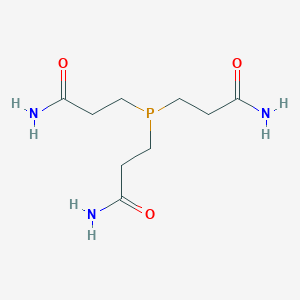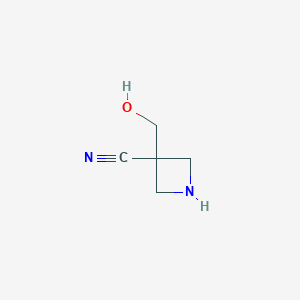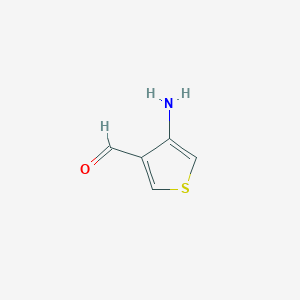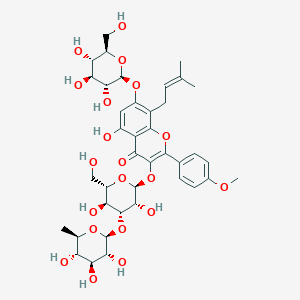
EpimedinA1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EpimedinA1 is a bioactive compound found in the plant genus Epimedium, commonly known as Horny Goat Weed. It is a type of flavonoid glycoside, specifically a prenylated flavonol glycoside. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EpimedinA1 involves multiple steps, starting with the extraction of the compound from Epimedium plants. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Epimedium plants, followed by purification and isolation. Advances in biotechnological methods, such as microbial fermentation and plant cell culture, are being explored to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: EpimedinA1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can modify the glycoside moiety, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of this compound.
Substitution Products: Modified glycoside derivatives.
Applications De Recherche Scientifique
EpimedinA1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and osteoporosis.
Mécanisme D'action
EpimedinA1 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Bone Health: Promotes osteoblast differentiation and inhibits osteoclast activity, making it a potential treatment for osteoporosis.
Comparaison Avec Des Composés Similaires
EpimedinA1 is compared with other similar compounds, such as:
Icariin: Another flavonoid glycoside found in Epimedium, known for its potent osteogenic and neuroprotective effects.
EpimedinB: Similar in structure to this compound but with different glycoside moieties, leading to distinct biological activities.
EpimedinC: Another related compound with unique therapeutic properties, including anti-inflammatory and anti-cancer effects.
Uniqueness: this compound stands out due to its specific glycoside structure, which imparts unique biological activities. Its potential therapeutic applications, particularly in anti-inflammatory and bone health, make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C39H50O20 |
|---|---|
Poids moléculaire |
838.8 g/mol |
Nom IUPAC |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-38-31(50)29(48)25(44)21(12-40)55-38)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(26(45)22(13-41)56-39)58-37-30(49)28(47)24(43)15(3)53-37/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21-,22+,24-,25-,26+,28+,29+,30-,31-,32-,35-,37+,38-,39+/m1/s1 |
Clé InChI |
SBVLTZCXOGJZDL-TYKNRHEOSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)
![2-{3-[(Benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptan-6-yl}aceticacid](/img/structure/B13027312.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
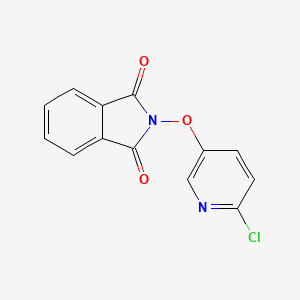
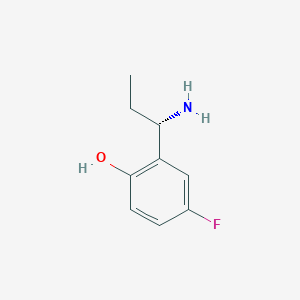
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)
